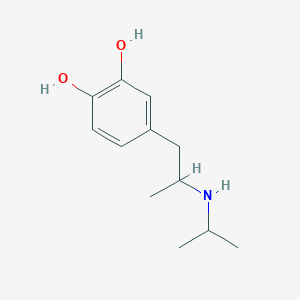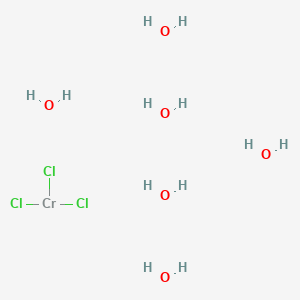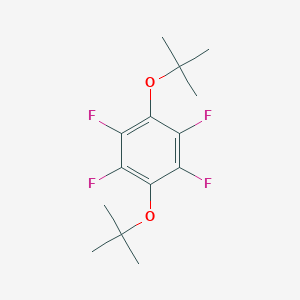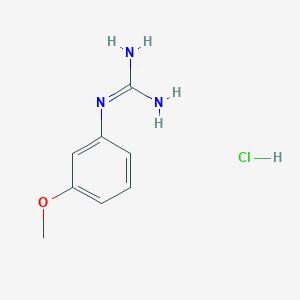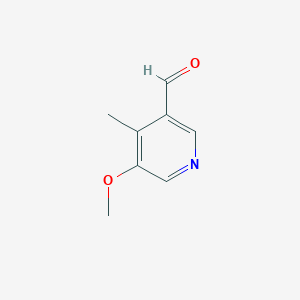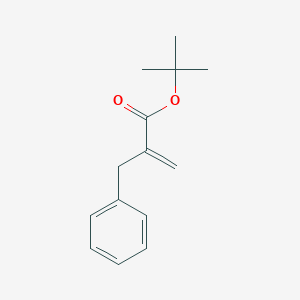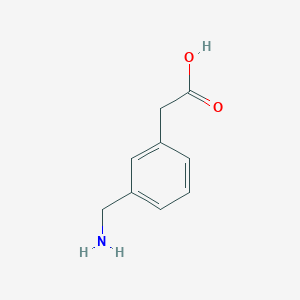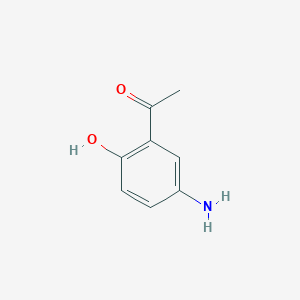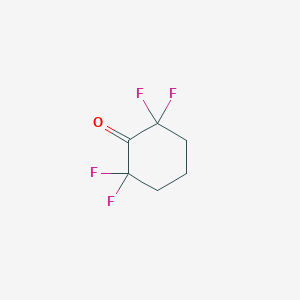
2,2,6,6-Tetrafluorocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetrafluorocyclohexan-1-one, also known as TFCHO, is a fluorinated cyclohexanone that has gained significant attention in recent years due to its unique properties and potential applications. This compound is a colorless liquid that is soluble in organic solvents and has a boiling point of 107-108 °C.
Wirkmechanismus
2,2,6,6-Tetrafluorocyclohexan-1-one is a fluorinated compound that has a unique electronic structure, which makes it an attractive molecule for various applications. The mechanism of action of 2,2,6,6-Tetrafluorocyclohexan-1-one is not well understood, but it is believed that its fluorinated structure plays a crucial role in its properties. The fluorine atoms in the molecule can form strong hydrogen bonds with other molecules, which can affect the solubility and reactivity of 2,2,6,6-Tetrafluorocyclohexan-1-one.
Biochemische Und Physiologische Effekte
2,2,6,6-Tetrafluorocyclohexan-1-one has been shown to have low toxicity in animal studies, indicating that it is a safe compound to use in various applications. However, its biochemical and physiological effects are not well understood, and further studies are needed to elucidate its potential effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The unique properties of 2,2,6,6-Tetrafluorocyclohexan-1-one make it a valuable compound for various lab experiments. Its high boiling point and low toxicity make it a safe and versatile solvent for organic synthesis. However, its high cost and limited availability can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,2,6,6-Tetrafluorocyclohexan-1-one. One potential application is its use as a solvent for the preparation of metal-organic frameworks. Additionally, further studies are needed to elucidate its potential anti-inflammatory and analgesic properties. 2,2,6,6-Tetrafluorocyclohexan-1-one can also be used as a building block for the synthesis of new drugs with improved properties. Finally, the study of 2,2,6,6-Tetrafluorocyclohexan-1-one's unique electronic structure and its effects on reactivity and solubility can lead to new discoveries in the field of materials science.
Conclusion:
In conclusion, 2,2,6,6-Tetrafluorocyclohexan-1-one is a unique compound that has gained significant attention in recent years due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
2,2,6,6-Tetrafluorocyclohexan-1-one can be synthesized through the oxidation of 2,2,6,6-tetrafluorocyclohexanol using various oxidizing agents such as potassium permanganate, sodium hypochlorite, or hydrogen peroxide. The reaction can be carried out under mild conditions and yields high purity 2,2,6,6-Tetrafluorocyclohexan-1-one.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetrafluorocyclohexan-1-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2,2,6,6-Tetrafluorocyclohexan-1-one has been used as a building block for the synthesis of various drugs. It has also been studied for its anti-inflammatory and analgesic properties. In the field of materials science, 2,2,6,6-Tetrafluorocyclohexan-1-one has been used as a solvent for the preparation of metal-organic frameworks and as a precursor for the synthesis of fluorinated polymers. Additionally, 2,2,6,6-Tetrafluorocyclohexan-1-one has been studied for its potential use as a solvent in organic synthesis due to its unique properties.
Eigenschaften
CAS-Nummer |
123066-78-4 |
|---|---|
Produktname |
2,2,6,6-Tetrafluorocyclohexan-1-one |
Molekularformel |
C6H6F4O |
Molekulargewicht |
170.1 g/mol |
IUPAC-Name |
2,2,6,6-tetrafluorocyclohexan-1-one |
InChI |
InChI=1S/C6H6F4O/c7-5(8)2-1-3-6(9,10)4(5)11/h1-3H2 |
InChI-Schlüssel |
OPVBCQOVJUFVFF-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C(C1)(F)F)(F)F |
Kanonische SMILES |
C1CC(C(=O)C(C1)(F)F)(F)F |
Synonyme |
Cyclohexanone, 2,2,6,6-tetrafluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



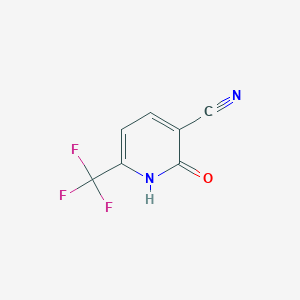
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)


